3-Methyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol
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Overview
Description
3-Methyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol is a bicyclic compound containing a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One method involves reacting the 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a ruthenium complex catalyst . This process is cost-effective and yields the desired compound efficiently.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol undergoes various chemical reactions, including:
Reduction: Reduction of the corresponding ketone derivative using sodium borohydride in methanol.
Substitution: Reactions with reagents like acetyl chloride and methanesulfonyl chloride to form O-acetyl and O-methylsulfonyl derivatives.
Common Reagents and Conditions
Oxidation: Nitroxyl radicals, copper catalysts, and aerobic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Acetyl chloride, methanesulfonyl chloride.
Major Products
Oxidation: Carbonyl compounds.
Reduction: This compound.
Substitution: O-acetyl and O-methylsulfonyl derivatives.
Scientific Research Applications
3-Methyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored as a potential therapeutic agent due to its unique structural properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure allows it to form stable complexes with various biological molecules, potentially modulating their activity . The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could interact with enzymes and receptors involved in key biological processes .
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
- 9-Azabicyclo[3.3.1]nonane N-oxyl
- 3-Substituted 3-azabicyclo[3.3.1]nonan-9-ols
Uniqueness
3-Methyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and propyl groups at specific positions within the bicyclic structure enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C12H23NO |
---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
3-methyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C12H23NO/c1-3-7-13-10-5-4-6-11(13)9-12(2,14)8-10/h10-11,14H,3-9H2,1-2H3 |
InChI Key |
XFUJWSLJRYSKTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2CCCC1CC(C2)(C)O |
Origin of Product |
United States |
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